molecular formula C28H26BrN3OS B2484123 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone CAS No. 681216-95-5

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2484123
CAS RN: 681216-95-5
M. Wt: 532.5
InChI Key: FJWWMILLUVERBS-UHFFFAOYSA-N
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Description

The interest in pyrazoline derivatives, such as "1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone", arises from their diverse biological activities and potential applications in pharmacology and material science. These compounds are known for their role in nonlinear optics, and as anti-neoplastic agents due to their interaction with various biological targets (Mary et al., 2015).

Synthesis Analysis

Synthesis of related pyrazoline derivatives typically involves multicomponent reactions that offer regioselective control and versatility. For instance, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} were synthesized from bromo-pyrazolyl ethanones, showcasing the adaptability of this scaffold for generating complex molecules (Salem et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often characterized using spectroscopic techniques alongside computational methods. Studies show that these molecules exhibit stability from hyper-conjugative interactions and charge delocalization, which are crucial for their biological and physical properties. The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charges that influence reactivity and interaction with biological targets (Mary et al., 2015).

Scientific Research Applications

Molecular Structure Analysis

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone has been a subject of scientific interest, particularly in the field of molecular structure analysis. One study explored the molecular structure, vibrational frequencies, and vibrational assignments of a similar pyrazole compound using computational methods. The research highlighted the compound's optimized molecular structure and the charge transfer within the molecule, using HOMO and LUMO analysis. The study also examined molecular electrostatic potential and first hyperpolarizability, indicating potential applications in nonlinear optics. Furthermore, molecular docking studies suggested inhibitory activity against TPII, potentially indicating anti-neoplastic properties (Mary et al., 2015).

Structural Characterization

Structural characterization of pyrazole compounds has also been conducted through X-ray single-crystal structure determination. This research provides detailed insights into the dihedral angles and structural configurations of the pyrazole compounds, contributing to a better understanding of their molecular geometry (Loh et al., 2013).

Synthesis and Potential Bioactivity

The synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, has been a focal point of recent research. These studies have elucidated the synthesis routes and characterized the compounds using various spectroscopic methods. Some of these compounds have shown potential biological activities, making them subjects of interest in pharmacological research (Adnan et al., 2014).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3OS/c1-3-31-17-27(23-6-4-5-7-25(23)31)34-18-28(33)32-26(21-10-8-19(2)9-11-21)16-24(30-32)20-12-14-22(29)15-13-20/h4-15,17,26H,3,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWMILLUVERBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

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